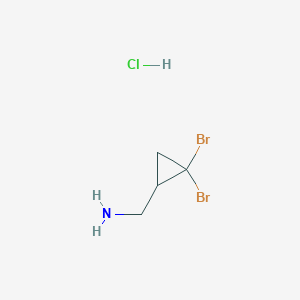
(2,2-Dibromocyclopropyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dibromocyclopropyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C4H7Br2N·HCl. It is a derivative of cyclopropane, featuring two bromine atoms attached to the cyclopropyl ring and an amine group attached to the methylene bridge. This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromocyclopropyl)methanamine;hydrochloride typically involves the bromination of cyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the cyclopropyl ring. The reaction is usually performed in the presence of a solvent such as dichloromethane or chloroform, and a brominating agent like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,2-Dibromocyclopropyl)methanamine;hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Alkoxide ions (RO-), Amine groups (NH2-)
Major Products Formed:
Oxidation: Formation of cyclopropylmethanone derivatives
Reduction: Formation of cyclopropylmethanamine derivatives
Substitution: Formation of substituted cyclopropylmethanamine derivatives
Scientific Research Applications
Chemistry: (2,2-Dibromocyclopropyl)methanamine;hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various cyclopropane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound to investigate the interactions of cyclopropane-containing molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the development of compounds with improved therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization agents.
Mechanism of Action
The mechanism of action of (2,2-Dibromocyclopropyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl ring and bromine atoms play a crucial role in its binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Cyclopropylmethanamine: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
(2-Bromocyclopropyl)methanamine: Contains only one bromine atom, resulting in different reactivity and properties.
Cyclopropylamine: A simpler structure without the methylene bridge, leading to different chemical behavior.
Uniqueness: (2,2-Dibromocyclopropyl)methanamine;hydrochloride is unique due to the presence of two bromine atoms on the cyclopropyl ring. This structural feature imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2,2-dibromocyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMRPXPWILGGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
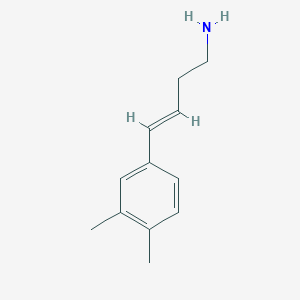
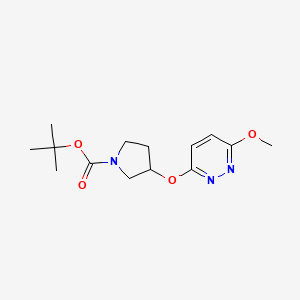
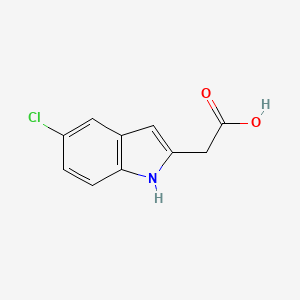
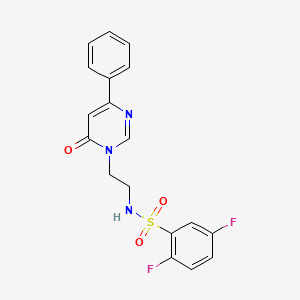
![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)
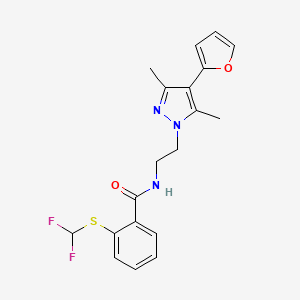
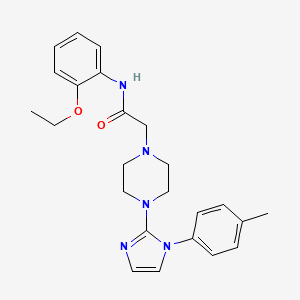
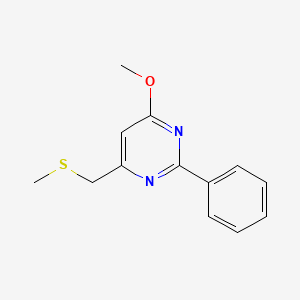
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2390449.png)
![9-oxa-2,11,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),10,12,14,16-pentaene](/img/structure/B2390450.png)
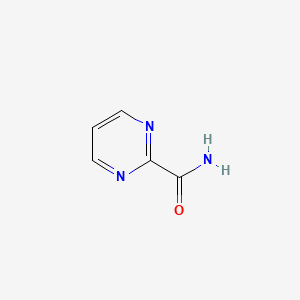
![N-(4-chlorophenethyl)-3-(1-(2-(dipropylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2390453.png)
![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)
![N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2390457.png)
